Home > Products > Screening Compounds P2324 > 4-(butylamino)-8-ethylpyrido[2,3-d]pyrimidin-7(8H)-one
4-(butylamino)-8-ethylpyrido[2,3-d]pyrimidin-7(8H)-one - 2034555-39-8

4-(butylamino)-8-ethylpyrido[2,3-d]pyrimidin-7(8H)-one

Catalog Number: EVT-2890828
CAS Number: 2034555-39-8
Molecular Formula: C13H18N4O
Molecular Weight: 246.314
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

  • Compound Description: This compound was identified as a potential non-hormonal contraceptive due to its selective inhibition of WEE2 kinase. It demonstrated preferential binding to WEE2 over WEE1 and effectively inhibited meiosis in vitro without significantly affecting somatic cell proliferation. []

6-(2,6-dichlorophenyl)-8-methyl-2-((4-morpholinophenyl) amino)pyrido[2,3-d]pyrimidin-7(8H)-one (12)

  • Compound Description: Similar to compound 2, this compound also exhibited selective inhibition of WEE2 kinase and showed promise as a potential non-hormonal contraceptive by disrupting meiosis. []

3-((6-(2,6-dichlorophenyl)-8-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)benzoic acid (16)

  • Compound Description: Identified as a potential non-hormonal contraceptive, this compound demonstrated selective inhibition of WEE2 kinase and effectively disrupted meiosis in vitro. []

6-acetyl-8-cyclopentyl-5-methyl-2-([5-(piperazin-1-yl)pyridin-2-yl]amino)pyrido(2,3-d)pyrimidin-7(8H)-one (Palbociclib/PD-0332991)

  • Compound Description: Palbociclib is a U.S. Food and Drug Administration-approved cyclin-dependent kinase 4/6 inhibitor used in breast cancer treatment. [] Research shows it is a substrate for efflux transporters P-glycoprotein and breast cancer resistance protein, limiting its brain distribution and efficacy in treating brain tumors. []

G-5555 (8)

  • Compound Description: G-5555 is a known p21-activated kinase (PAK) inhibitor. [, ] Researchers used it as a starting point for developing more selective inhibitors for MST3/4 kinases. [, ]

MR24 (24)

  • Compound Description: This compound is a potent and selective inhibitor of MST3/4 kinases developed from the optimization of the PAK inhibitor G-5555. [, ] It exhibits good kinome-wide selectivity and high cellular potency. []

MR30 (27)

  • Compound Description: Similar to MR24, MR30 is another potent and selective inhibitor of MST3/4 kinases derived from the optimization of G-5555. [, ] It also exhibits good kinome-wide selectivity and high cellular potency. []

PF-06447475 (2)

  • Compound Description: This compound serves as a selective inhibitor of MST1/2 kinases. [, ] When used in combination with MST3/4 inhibitors like MR24 and MR30, it helps differentiate the roles of different MST kinases in cellular processes. [, ]

8-(3-(4-Acryloylpiperazin-1-yl)propyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (PRN1371)

  • Compound Description: PRN1371 is a highly selective and potent irreversible covalent inhibitor targeting FGFR1-4. [] Its development was driven by the need for a drug with high potency, selectivity, and prolonged target inhibition for oncology applications. []

6-(2,4-difluorophenoxy)-2-[3-hydroxy-1-(2-hydroxyethyl)propylamino]-8-methyl-8H-pyrido[2,3-d]pyrimidin-7-one (pamapimod)

  • Compound Description: Pamapimod is a p38α inhibitor with good pharmacokinetic properties. It was developed as a potential treatment for rheumatoid arthritis and advanced to phase 2 clinical studies. []

6-(2,4-difluorophenoxy)-8-methyl-2-(tetrahydro-2H-pyran-4-ylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (R1487)

  • Compound Description: R1487 acts as a potent and selective p38α inhibitor, demonstrating favorable pharmacological characteristics. It emerged from a series of p38α inhibitors developed as potential therapeutic agents. []

5-Methoxy and 5-anilinopyrido[2,3-d]pyrimidin-7(8H)-ones (2a-2f)

  • Compound Description: These compounds act as submicromolar inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase. The study focused on developing a new synthetic route for pyrido[2,3-d]pyrimidin-7(8H)-ones using a tandem Michael addition-cyclization reaction. []

1,3-diamino-8-(3′,4′,5′-trimethoxybenzyl)-7,9-dihydro-pyrrolo[3,4-c]pyrido[2,3-d]pyrimidin-6(5H,8H)-one (4)

  • Compound Description: This compound, a tricyclic analogue of lipophilic pyrido[2,3-d]pyrimidine antifolates, was studied for its inhibitory potency and selectivity against dihydrofolate reductase from different species. []

1,3-diamino-8-(3′,4′,5′-trimethoxybenzyl)-9-hydro-pyrrolo[3,4-c]pyrido[2,3-d]pyrimidin-6-(8H)-one (5)

  • Compound Description: This compound, another tricyclic analogue of lipophilic pyrido[2,3-d]pyrimidine antifolates, was designed and synthesized to investigate its activity against dihydrofolate reductase and explore its potential as an antifolate agent. []

1,3-diamino-(8H)-(3′,4′,5′-trimethoxybenzyl)-7,9-dihydro-pyrrolo[3,4-c]pyrido[2,3-d]pyrimidine (7)

  • Compound Description: This tricyclic pyrido[2,3-d]pyrimidine analogue was evaluated as an inhibitor of dihydrofolate reductase, demonstrating the potential of this class of compounds as antifolates. []

2-amino-8-[trans-4-(2-hydroxyethoxy)cyclohexyl]-6-(6-methoxypyridin-3-yl)-4-methylpyrido[2,3-d]pyrimidin-7(8H)-one (PF-04691502, 1)

  • Compound Description: PF-04691502 is a potent dual inhibitor of PI3K and mTOR, demonstrating excellent kinase selectivity and robust in vivo efficacy in a mouse xenograft tumor growth model. [] It is currently being evaluated in human clinical trials for cancer treatment. []

8-cyclopentyl-6-[3-(hydroxymethyl)phenyl]-4-methyl-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (PF-00271897)

  • Compound Description: This compound is a potent and selective PI3Kα inhibitor, identified as part of a research effort to discover PI3Kα inhibitors. []

8-cyclopentyl-6-iodo-5-methyl-2-(4-piperazin-1-yl-phenylamino)-8H-pyrido[2,3-d]-pyrimidin-7-one (CKIA)

  • Compound Description: CKIA is a 124I-labeled small molecule designed to inhibit Cdk4, with potential application in tumor imaging using positron emission tomography. []

8-cyclopentyl-6-iodo-5-methyl-2-(5-(piperazin-1-yl)-pyridin-2-yl-amino)-8H-pyrido[2,3-d]pyrimidin-7-one (CKIB)

  • Compound Description: Similar to CKIA, CKIB is another 124I-labeled small molecule Cdk4 inhibitor. [] It exhibits potential as a tumor imaging agent due to its radiolabeling.

6-acetyl-8-cyclopentyl-5-methyl-2-((5-(piperidin-4-yl)pyridin-2-yl) amino)pyridino[2,3-d]pyrimidin-7(8H)-one

  • Compound Description: The provided scientific papers discuss a specific crystal form (Type II crystals) of this cyclin-dependent kinase (CDK) inhibitor. [] This crystal form exhibits favorable properties such as good chemical stability, crystal form stability, low toxicity, and low residual crystallization solvent, making it suitable for clinical use. []

6-acetyl-8-cyclopentyl-5-methyl-2-{[3-(piperazin-1-yl)pyridin-2yl]amino}pyrido[2,3-d]pyrimidin-7(8H)-one

  • Compound Description: This compound is identified as a process-related impurity of Palbociclib. [] Its identification was part of a study focusing on developing a reliable HPLC method for separating and quantifying potential impurities in Palbociclib. []

6-acetyl-8-cyclopentyl-5-methyl-2-{[5-(4-t-butyloxycarbonyl-)-(piperazin-1-yl)pyridin-2yl]amino}pyrido[2,3-d]pyrimidin-7(8H)-one

  • Compound Description: This compound, another process-related impurity of Palbociclib, was identified and characterized as part of a study aiming to develop a robust HPLC method for analyzing Palbociclib purity. []

7-substituted 3-(2,6-dichlorophenyl)-1,6-naphthyridin-2(1H)-ones

  • Compound Description: These compounds are potent inhibitors of protein tyrosine kinases, showing some selectivity for c-Src. The study explored the structure-activity relationships of these compounds and their isomeric 1,8-naphthyridin-2(1H)-ones to understand the importance of the ring A nitrogen atoms for inhibitory activity. []

6-(2,6-dichlorophenyl)-8-methyl-2-(4-morpholin-4-ylphenylamino)-8H-pyrido[2,3-d]pyrimidin-7-one (PD173952)

  • Compound Description: PD173952 is a Src family kinase inhibitor. In a study on normal human keratinocytes (NHKs), PD173952 effectively inhibited NHK proliferation and migration. []
  • Compound Description: These derivatives have been identified as potent and selective inhibitors of phosphodiesterase 5 (PDE5). [] PDE5 inhibitors are clinically used for treating erectile dysfunction and pulmonary arterial hypertension.

2-[4-(2-Diethylamino-ethoxy)-phenylamino]-6-(4-fluoro-phenoxy)-8-methyl-8H-pyrido[2,3-d]pyrimidin-7-one

  • Compound Description: This compound's interaction with the Bruton's tyrosine kinase (BTK) kinase domain has been studied using crystallography. [] The study revealed insights into the binding mode of this compound, providing valuable information for developing new BTK inhibitors.

8-Methyl-6-phenoxy-2-(tetrahydro-pyran-4-ylamino)-8H-pyrido[2,3-d]pyrimidin-7-one

  • Compound Description: Crystallographic studies were conducted to investigate the interaction of this compound with the p38 kinase. [] The findings provide structural insights into the binding mode of this compound to p38 kinase, aiding in the design and development of novel p38 kinase inhibitors.

Properties

CAS Number

2034555-39-8

Product Name

4-(butylamino)-8-ethylpyrido[2,3-d]pyrimidin-7(8H)-one

IUPAC Name

4-(butylamino)-8-ethylpyrido[2,3-d]pyrimidin-7-one

Molecular Formula

C13H18N4O

Molecular Weight

246.314

InChI

InChI=1S/C13H18N4O/c1-3-5-8-14-12-10-6-7-11(18)17(4-2)13(10)16-9-15-12/h6-7,9H,3-5,8H2,1-2H3,(H,14,15,16)

InChI Key

SYBNDKFWQXRJIN-UHFFFAOYSA-N

SMILES

CCCCNC1=C2C=CC(=O)N(C2=NC=N1)CC

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.